6-(cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “6-(cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidopyrimidine, which is a bicyclic compound with two nitrogen atoms in each ring . Pyrimidopyrimidines have potential for use against in vitro HBV DNA replication inhibition and as nucleoside transport inhibitors .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . The reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process has been reported .Molecular Structure Analysis
Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidopyrimidines have been studied . The reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process has been reported .Physical and Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 160–161 °C . The IR (KBr) values are: 3325 (NH), 1670 (C O), 1738 (C O), 1618 (C N) .Scientific Research Applications
Pyrimidine Derivatives in Scientific Research
Syntheses and Anti-inflammatory Activities
Pyrimidines, due to their aromatic heterocyclic nature, display a range of pharmacological effects, including anti-inflammatory properties. The synthesis methods for pyrimidines are diverse, contributing to the development of derivatives with potent anti-inflammatory effects. Structural Activity Relationships (SARs) of pyrimidines have been discussed, offering clues for creating novel analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Biological Activities Overview
Pyrimidine derivatives have been observed to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive effects, among others. The influence of substituent positions on the pyrimidine nucleus significantly affects these activities, indicating a rich area for the development of targeted therapeutic agents (Natarajan et al., 2022).
Pharmacologically Active Compounds
The pyrimidine core is a promising scaffold for the development of new biologically active compounds. Analysis of literature data has identified pyrimidine derivatives used in medical practice with a wide range of pharmacological activity, including antiviral, psychotropic, and antimicrobial effects. This systematic analysis can serve as a foundation for further research into new, effective, and safe medicines (Chiriapkin, 2022).
Anti-Alzheimer's Agent
Pyrimidine derivatives are being explored as therapeutic agents against Alzheimer's disease, highlighting the scaffold's potential in addressing neurological disorders. This review emphasizes the SAR study-based approach for advancing pyrimidine moiety as therapeutics for Alzheimer's, underscoring the ongoing efforts to understand and mitigate the disease's effects (Das et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 6-(cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which is beneficial in conditions where inflammation is detrimental.
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of inflammatory mediators, leading to a reduction in inflammation . This can result in alleviation of symptoms in conditions characterized by excessive inflammation.
Future Directions
Biochemical Analysis
Biochemical Properties
6-(Cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, inhibiting its enzymatic activity . The interaction involves essential hydrogen bonding with Leu83 in the active site of CDK2, which is crucial for its inhibitory effect . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in certain cancer cell lines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of multiple cancer cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by inducing cell cycle arrest and promoting apoptosis. Additionally, it affects cell signaling pathways, particularly those involved in cell proliferation and survival . The impact on gene expression includes the downregulation of genes associated with cell cycle progression and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest. Additionally, the compound can induce apoptosis by activating caspases and other apoptotic pathways . Changes in gene expression, such as the upregulation of pro-apoptotic genes and the downregulation of cell cycle-related genes, further contribute to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods . Degradation may occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . Threshold effects indicate that there is a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall pharmacological effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely in the body, with higher concentrations observed in the liver, kidneys, and tumor tissues . Its localization and accumulation are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters .
Subcellular Localization
Subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its efficacy in inhibiting CDK2 and inducing apoptosis .
Properties
IUPAC Name |
6-[cyclohexyl(ethyl)amino]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-15(9-6-4-3-5-7-9)10-8-11(16)14-12(17)13-10/h8-9H,2-7H2,1H3,(H2,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCWDAGIOBXSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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